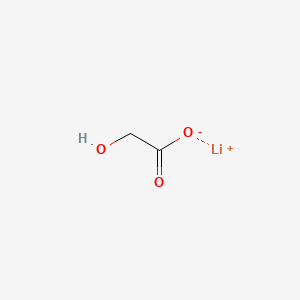
Lithium glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium glycolate, also known as lithium hydroxyacetate, is a chemical compound composed of lithium ions and glycolate ions. It is represented by the chemical formula C₂H₅LiO₃. This compound is known for its white crystalline powder appearance and high solubility in water and alcohols. This compound is utilized in various fields, including organic synthesis, lithium-ion batteries, and as a catalyst in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium glycolate can be synthesized through the reaction of glycolic acid with lithium carbonate. The reaction is as follows:
2CH3COOH+Li2CO3→2LiCH3COO+CO2↑+H2O
This reaction typically occurs under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization and filtration techniques to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium glycolate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium oxalate and other by-products.
Reduction: It can be reduced under specific conditions to yield lithium acetate.
Substitution: This compound can participate in substitution reactions where the glycolate ion is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Various halogenating agents can be used to facilitate substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Lithium oxalate and carbon dioxide.
Reduction: Lithium acetate and hydrogen gas.
Substitution: Depending on the substituent, products can vary widely, including halogenated glycolates.
Wissenschaftliche Forschungsanwendungen
Lithium glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and etherification reactions.
Biology: this compound is studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: It is an important component in the production of lithium-ion batteries, where it enhances the performance and stability of the battery cells .
Wirkmechanismus
The mechanism by which lithium glycolate exerts its effects involves its interaction with various molecular targets and pathways:
Catalysis: In organic synthesis, this compound acts as a catalyst by stabilizing transition states and lowering activation energy.
Cellular Metabolism: It can influence cellular processes by interacting with enzymes and metabolic pathways, potentially altering the activity of key enzymes involved in glycolysis and other metabolic pathways.
Lithium-Ion Batteries: In battery applications, this compound improves the conductivity and stability of the electrolyte, enhancing the overall performance of the battery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium glycolate: Similar in structure but contains sodium instead of lithium. It has different solubility and reactivity properties.
Potassium glycolate: Another similar compound with potassium as the cation. It is used in different industrial applications due to its unique properties.
Calcium glycolate: Contains calcium and is used in various biochemical applications .
Uniqueness of Lithium Glycolate
This compound stands out due to its high solubility in water and alcohols, making it highly versatile in various chemical reactions. Its role in lithium-ion batteries is particularly noteworthy, as it significantly enhances the performance and stability of the batteries compared to other glycolates .
Eigenschaften
CAS-Nummer |
39663-84-8 |
|---|---|
Molekularformel |
C2H3LiO3 |
Molekulargewicht |
82.0 g/mol |
IUPAC-Name |
lithium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Li/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
DSOSKIYNVXMGOA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(C(=O)[O-])O |
Verwandte CAS-Nummern |
79-14-1 (Parent) 17341-24-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















